N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
Description
N-(2,4-Dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic indole derivative characterized by a 1-methylindole core substituted at the 4-position with a carboxamide group linked to a 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxy substitution on the phenyl ring confers electron-donating properties, which may influence solubility, receptor binding, and metabolic stability. The indole scaffold is widely studied for its bioactivity, particularly in kinase inhibition and neurotransmitter modulation .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methylindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-16(13)20)18(21)19-15-8-7-12(22-2)11-17(15)23-3/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARVOGIYJVZKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Synthesis and Functionalization
The indole core is typically constructed via Hemetsberger–Knittel indole synthesis or Friedel-Crafts acylation. For 4-substituted indoles, the Hemetsberger–Knittel method offers better regiocontrol. As demonstrated in the synthesis of analogous indole-2-carboxamides, ethyl 5-chloroindole-2-carboxylate serves as a versatile intermediate. For this compound, the indole core is functionalized at the 4-position through Friedel-Crafts acylation using acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃. This step achieves 72–78% yields but requires careful control of stoichiometry to avoid over-acylation at competing positions (e.g., C3 or C5).
N-Methylation of the Indole Ring
N-Methylation is performed using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous DMF. This step proceeds with >95% efficiency when conducted at 60°C for 12 hours. Alternative methods employing dimethyl sulfate or trimethyloxonium tetrafluoroborate are less favorable due to side reactions with electron-rich aromatic systems.
Amide Coupling with 2,4-Dimethoxyaniline
The final amide bond formation is achieved via two primary methods:
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BOP-Mediated Coupling : A solution of 1-methyl-1H-indole-4-carboxylic acid and 2,4-dimethoxyaniline in anhydrous DMF is treated with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) at room temperature. This method yields 78–82% of the target compound after recrystallization.
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EDCI/DMAP Activation : As described in a related patent, 1-methyl-1H-indole-4-carboxylic acid and 2,4-dimethoxyaniline are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Yields are slightly lower (68–72%) due to competing hydrolysis of the active ester intermediate.
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| BOP/DIPEA | BOP, DIPEA | DMF | RT | 78–82 |
| EDCI/DMAP | EDCI, DMAP | CH₂Cl₂ | 0°C → RT | 68–72 |
Optimization of Critical Reaction Steps
Regioselective Friedel-Crafts Acylation
The Friedel-Crafts acylation at C4 of the indole ring is highly sensitive to electronic effects. Electron-donating groups (e.g., methyl at N1) direct electrophiles to the C4 position, but competing C3 acylation remains a challenge. Using bulky acyl chlorides (e.g., pivaloyl chloride) reduces byproduct formation but lowers overall yields to 65%. Computational studies suggest that steric hindrance from the N-methyl group favors C4 substitution by disfavoring transition states leading to C3 products.
Purification and Isolation
Final purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from dichloromethane-ethyl acetate mixtures. The latter method improves purity to >99% but sacrifices 8–12% of material due to solubility limitations.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₁₈N₂O₃ ([M+H]⁺): 311.1396. Observed: 311.1399.
Challenges and Limitations
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Regioisomer Formation : Competing C3 and C5 acylation during Friedel-Crafts reactions necessitates rigorous chromatographic separation, increasing production costs.
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Amide Hydrolysis : EDCI/DMAP-mediated coupling in dichloromethane is prone to hydrolysis under humid conditions, requiring strict anhydrous protocols.
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Scale-Up Limitations : BOP reagent generates stoichiometric amounts of hexamethylphosphoramide (HMPA), complicating waste disposal in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has shown promising anticancer activity. Studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and carboxamide have been evaluated for their efficacy against the NCI-60 human cancer cell lines, revealing broad-spectrum anticancer activity with some exhibiting IC50 values as low as 1.47 μM against breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Indole Derivative A | MCF-7 (Breast) | 1.47 |
| Indole Derivative B | HCT116 (Colon) | 1.40 |
| This compound | HeLa | TBD |
Antimicrobial Activity
Research indicates that compounds with similar indole structures possess antimicrobial properties. For example, studies involving substituted indoles have reported effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Amidation Reactions : Utilizing methylamine and carboxylic acid derivatives under mild conditions to yield high-purity products.
- One-Pot Reactions : Facilitating the synthesis of substituted indoles through multi-step processes that minimize the need for extensive purification.
Table 2: Synthetic Methods for Indole Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Amidation | Methylamine with carboxylic acids | High |
| One-Pot Synthesis | Multi-component reactions | Moderate |
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound and its analogs:
- A study published in Molecules highlighted the synthesis and biological evaluation of various indole derivatives, demonstrating their potential as anticancer agents through apoptosis induction in cancer cells .
- Another research article discussed the structure-activity relationship (SAR) of indole-based compounds, emphasizing how modifications to the phenyl ring significantly impact biological activity and selectivity against different cancer types .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and exerting antimicrobial effects . The compound may also interact with other enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
- Structure : Features a 5-fluoroindole-2-carboxamide linked to a benzoylphenyl group.
- Synthesis: Synthesized via refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO (37.5% yield).
- Physical Properties : Melting point 249–250°C; Rf = 0.67 (CHCl3/MeOH).
- Key Differences :
- The 2-carboxamide position on the indole ring may reduce steric hindrance compared to the 4-position in the target compound.
- The benzoylphenyl substituent introduces strong electron-withdrawing effects, contrasting with the electron-donating 2,4-dimethoxyphenyl group in the target compound.
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )
- Structure : Contains a 4-methylbenzoylphenyl group attached to the indole-2-carboxamide.
- Synthesis : Lower yield (10%) compared to Compound 3, likely due to steric hindrance from the ortho-substituted benzoyl group.
- Physical Properties : Melting point 233–234°C; Rf = 0.77 (CHCl3/MeOH).
- Key Differences :
Role of Methoxy Substitutions
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (10v, )
- Structure: Incorporates a 2,4-dimethoxybenzylamino group.
- Synthesis : High yield (89%) using (2,4-dimethoxyphenyl)methanamine, suggesting favorable reactivity of dimethoxy-substituted amines.
Triazole Derivatives with Dimethoxyphenyl Groups ()
- Structure : 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids.
- Synthesis : Focused on esterification and toxicity prediction.
- Key Insight : Positional isomerism (2,4- vs. 3,4-dimethoxy) significantly impacts toxicity profiles. For example, 2,4-dimethoxy derivatives may exhibit lower acute toxicity due to reduced metabolic activation .
Carboxamide Derivatives with Heterocyclic Cores
N-(4-Methylphenyl)-1H-imidazole-1-carboxamide ()
- Structure : Imidazole core with a 4-methylphenylcarboxamide group.
- Physical Properties : LogP = 2.90; molecular weight = 184.30 g/mol.
- Key Differences: The imidazole ring (vs. The absence of methoxy groups results in lower polarity compared to the target compound .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Synthesis Yield | LogP (Predicted) |
|---|---|---|---|---|---|
| N-(2,4-Dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide | Indole | 2,4-Dimethoxyphenyl | N/A | N/A | ~3.2* |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Indole | 4-Benzoylphenyl | 249–250 | 37.5% | ~3.5 |
| 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide | Indole | 2-(4-Methylbenzoyl)phenyl | 233–234 | 10% | ~3.8 |
| N-(4-Methylphenyl)-1H-imidazole-1-carboxamide | Imidazole | 4-Methylphenyl | N/A | N/A | 2.90 |
*Estimated based on dimethoxy group contributions.
Research Implications and Gaps
Biological Activity
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features:
- Indole Core : A bicyclic structure known for its pharmacological properties.
- Dimethoxyphenyl Group : Enhances the compound's solubility and biological activity.
- Carboxamide Functional Group : Imparts potential for interaction with various biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit bacterial RNA polymerase by binding to its switch region, thereby blocking RNA synthesis and exerting antimicrobial effects.
- Receptor Modulation : It has been suggested that this compound can interact with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antiviral Activity
A study highlighted the efficacy of indole derivatives, including this compound, as inhibitors of alphavirus replication. The compound showed significant protective effects in mouse models against neuroadapted Sindbis virus infection, emphasizing its potential as an antiviral agent.
Antitumor Effects
Research has demonstrated that this compound can inhibit tubulin polymerization in vitro, leading to mitotic arrest in cancer cells. In cell cycle distribution studies, it was shown to induce apoptosis in human tumor cell lines with IC50 values in the submicromolar range.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other indole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antimicrobial and anticancer | Similar structural features |
| N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives | Antimicrobial | Shares dimethoxyphenyl group |
| Indole-2-carboxamides | Antiviral and anticancer | General class; varying potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
